molecular formula C26H35N3O2 B6028962 ethyl 3-benzyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate

ethyl 3-benzyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate

Cat. No. B6028962
M. Wt: 421.6 g/mol
InChI Key: HUBODLGTDVJOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate, also known as JNJ-7925476, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

Ethyl 3-benzyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the level of dopamine in the brain, leading to increased dopamine signaling and enhanced neurotransmission. This mechanism of action is similar to that of cocaine, but this compound has been shown to have a lower abuse potential and fewer side effects.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, leading to enhanced neurotransmission and improved cognitive function. It also has a stimulant effect, which can increase alertness and attention. However, it has been shown to have a lower abuse potential and fewer side effects compared to other stimulant drugs.

Advantages and Limitations for Lab Experiments

Ethyl 3-benzyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has several advantages for lab experiments. It is a potent and selective inhibitor of DAT, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, its low solubility in water can make it difficult to work with in some experiments. Additionally, its effects on other neurotransmitters and receptors should be taken into consideration when interpreting the results of experiments.

Future Directions

There are several future directions for research on ethyl 3-benzyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate. One potential application is in the treatment of Parkinson's disease, where it could be used to enhance dopamine signaling and improve motor function. It could also be used in the treatment of ADHD, where it could improve cognitive function and attention. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of ethyl 3-benzyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate involves the reaction of 3-benzyl-1-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylic acid with ethyl chloroformate in the presence of N,N-diisopropylethylamine. The resulting product is then purified through column chromatography to obtain the final compound. The yield of this synthesis method is around 60%.

Scientific Research Applications

Ethyl 3-benzyl-1'-(2-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the dopamine transporter (DAT) in the brain. This property makes it a potential candidate for the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

properties

IUPAC Name

ethyl 3-benzyl-1-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-2-31-25(30)26(19-22-9-4-3-5-10-22)14-8-16-29(21-26)24-12-17-28(18-13-24)20-23-11-6-7-15-27-23/h3-7,9-11,15,24H,2,8,12-14,16-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBODLGTDVJOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C2CCN(CC2)CC3=CC=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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